molecular formula C15H14ClN3O5S B3690215 N-[4-(AMINOSULFONYL)PHENETHYL]-4-CHLORO-2-NITROBENZAMIDE

N-[4-(AMINOSULFONYL)PHENETHYL]-4-CHLORO-2-NITROBENZAMIDE

Cat. No.: B3690215
M. Wt: 383.8 g/mol
InChI Key: HYUBWAMZVFRTMJ-UHFFFAOYSA-N
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Description

N-[4-(AMINOSULFONYL)PHENETHYL]-4-CHLORO-2-NITROBENZAMIDE is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group that is S-linked to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(AMINOSULFONYL)PHENETHYL]-4-CHLORO-2-NITROBENZAMIDE typically involves the reaction of 4-chloro-2-nitrobenzoic acid with 4-(aminosulfonyl)phenethylamine. The reaction is carried out under controlled conditions, often involving the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to dissolve the reactants and facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

N-[4-(AMINOSULFONYL)PHENETHYL]-4-CHLORO-2-NITROBENZAMIDE undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The amine group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products

    Reduction: Formation of N-[4-(AMINOSULFONYL)PHENETHYL]-4-CHLORO-2-AMINOBENZAMIDE.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

    Oxidation: Formation of nitroso or nitro derivatives.

Scientific Research Applications

N-[4-(AMINOSULFONYL)PHENETHYL]-4-CHLORO-2-NITROBENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(AMINOSULFONYL)PHENETHYL]-4-CHLORO-2-NITROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes. For example, it may inhibit the activity of carbonic anhydrase by binding to the active site and preventing the enzyme from catalyzing its normal reaction. This inhibition can lead to various physiological effects, depending on the role of the targeted enzyme in the body.

Comparison with Similar Compounds

N-[4-(AMINOSULFONYL)PHENETHYL]-4-CHLORO-2-NITROBENZAMIDE can be compared with other benzenesulfonamides, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and the resulting chemical and biological properties.

Properties

IUPAC Name

4-chloro-2-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O5S/c16-11-3-6-13(14(9-11)19(21)22)15(20)18-8-7-10-1-4-12(5-2-10)25(17,23)24/h1-6,9H,7-8H2,(H,18,20)(H2,17,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUBWAMZVFRTMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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